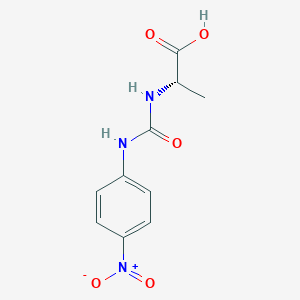![molecular formula C13H15ClN2 B11734427 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride](/img/structure/B11734427.png)
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is an organic compound that features a pyridine ring attached to an aniline moiety via an ethyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride typically involves the reaction of 4-[2-(Pyridin-2-yl)ethyl]aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or water
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Pyridin-4-yl)ethyl]aniline
- 4-[2-(Pyridin-3-yl)ethyl]aniline
- 4-[2-(Pyridin-2-yl)vinyl]aniline hydrochloride
Uniqueness
4-[2-(Pyridin-2-yl)ethyl]aniline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the ethyl linker play a crucial role in its reactivity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C13H15ClN2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
4-(2-pyridin-2-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;/h1-5,7-8,10H,6,9,14H2;1H |
InChI-Schlüssel |
XXXYPAHETRVOBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCC2=CC=C(C=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734348.png)


amine hydrochloride](/img/structure/B11734354.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734370.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)
